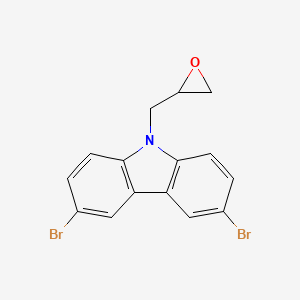

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Descripción general

Descripción

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, also known as 3,6-DBOC, is a heterocyclic aromatic compound with a unique chemical structure and a wide range of applications. It is used as an intermediate in organic synthesis, as a dye for textiles, and as an analytical reagent for the detection of certain compounds. Its unique structure also makes it an interesting target for scientific research.

Aplicaciones Científicas De Investigación

Polymerization Applications

- Cationic Ring-Opening Polymerization : 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is used in the cationic ring-opening polymerization. It's involved in photoinitiated polymerizations, giving rise to oligomers with a degree of polymerization ranging from 4-22. The reaction's efficiency varies depending on the anion of the photoinitiator and polymerization time (Lazauskaitė et al., 2009).

Luminescence and Photophysical Properties

- Optically Induced Polyethers : This compound, when reacted with oxirane monomers, forms polyethers exhibiting deep blue photoluminescence. The intensity of this luminescence is dependent on the polymer concentration (Pisarski et al., 2008).

Electrochemical Applications

- Electrochromic Polymers : The this compound-based polymers are explored for their electrochemical and spectroelectrochemical properties. These polymers have shown potential as electrochromic materials due to their high coloration efficiency and stability (Zhang et al., 2019).

Mecanismo De Acción

Target of Action

It is part of a class of compounds known as aminopropyl carbazoles, which have been found to have neuroprotective effects .

Mode of Action

It is known that aminopropyl carbazoles, to which this compound belongs, have neuroprotective properties . They are believed to interact with neurons in a way that protects them from damage or degeneration .

Biochemical Pathways

Given its neuroprotective properties, it is likely that it interacts with pathways involved in neuronal growth, development, and survival .

Pharmacokinetics

The compound “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” is reported to be non-toxic, orally bioavailable, metabolically stable, and able to cross the blood-brain barrier . These properties suggest that it has good bioavailability and can reach its target sites in the brain effectively .

Result of Action

The compound has been found to protect developing neurons in a mouse model of hippocampal neurogenesis and protect mature neurons within the substantia nigra in a mouse model of Parkinson’s disease . This suggests that it could have potential therapeutic applications in the treatment of neurodegenerative diseases and traumatic brain injury .

Propiedades

IUPAC Name |

3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMRGIDWASSLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85458-14-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379559 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85446-05-5 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole particularly interesting for polymerization reactions?

A1: The research article " []" focuses on the use of triphenyl carbenium salts as initiators for cationic ring-opening polymerization of carbazolyl-containing epoxy monomers, with this compound being one of them. The presence of both the carbazole ring and the epoxy group in its structure makes this monomer appealing. Carbazole units are known for their electron-donating properties and can impart desirable properties like fluorescence and charge transport capabilities to the resulting polymers. The epoxy group, on the other hand, readily participates in ring-opening polymerization, allowing for the creation of polymer chains. Therefore, this monomer holds promise for the synthesis of functional polymers with potential applications in various fields such as optoelectronics and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)